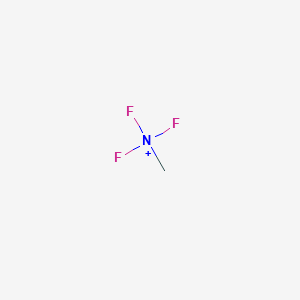
Trifluoro(methyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(methyl)ammonium is a chemical compound with the molecular formula CH₃F₃N It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to an ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyl)ammonium typically involves the introduction of a trifluoromethyl group into an ammonium compound. One common method is the reaction of trifluoromethyl iodide (CF₃I) with ammonia (NH₃) under controlled conditions. This reaction can be catalyzed by copper powder in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(methyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethylamine oxide.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Trifluoromethylamine oxide.
Reduction: Simpler amines.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Trifluoro(methyl)ammonium has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoro(methyl)ammonium involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can also influence the electronic properties of the compound, making it a potent modulator of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethylamine (CF₃NH₂)
- Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)
- Trifluoromethyl iodide (CF₃I)
Comparison: Trifluoro(methyl)ammonium is unique due to its combination of the trifluoromethyl group with an ammonium ion. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated compounds .
Eigenschaften
CAS-Nummer |
205251-10-1 |
|---|---|
Molekularformel |
CH3F3N+ |
Molekulargewicht |
86.037 g/mol |
IUPAC-Name |
trifluoro(methyl)azanium |
InChI |
InChI=1S/CH3F3N/c1-5(2,3)4/h1H3/q+1 |
InChI-Schlüssel |
FRGPRFZMQHCPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


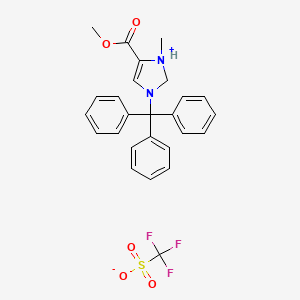
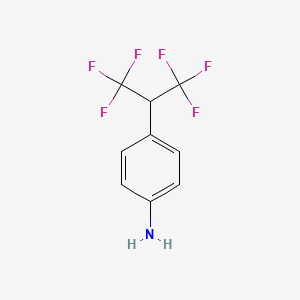
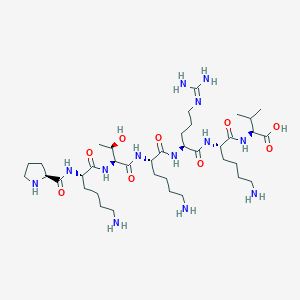
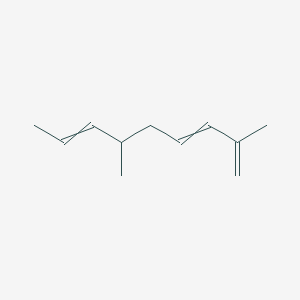
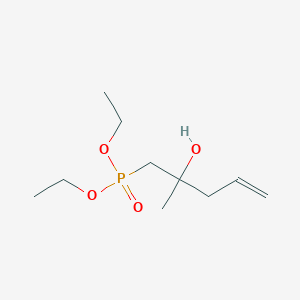
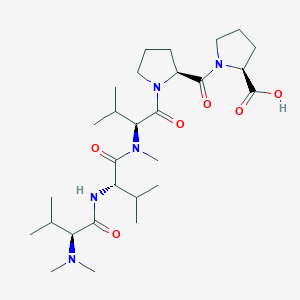
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


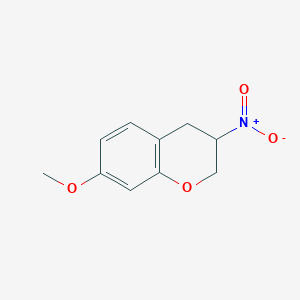
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
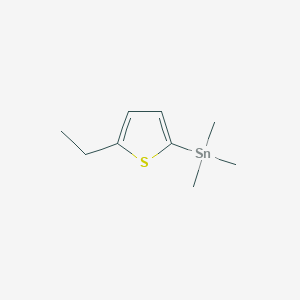
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
